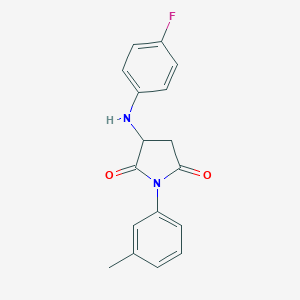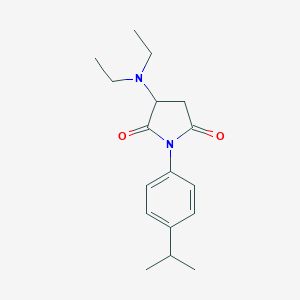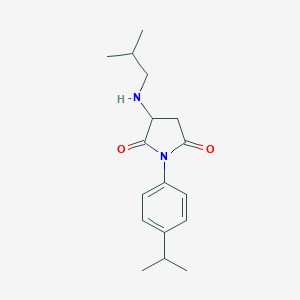![molecular formula C16H19N3O3S2 B399899 N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 672944-11-5](/img/structure/B399899.png)
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group, a phenyl ring, and a thiophene-2-carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes the aza-Michael addition between diamine and the in situ generated sulfonium salt . The protected diamines are obtained from available amino acids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl and thiophene derivatives.
Applications De Recherche Scientifique
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide
- N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}pyridine-2-carboxamide
Uniqueness
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the thiophene-2-carboxamide moiety distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Propriétés
Numéro CAS |
672944-11-5 |
|---|---|
Formule moléculaire |
C16H19N3O3S2 |
Poids moléculaire |
365.5g/mol |
Nom IUPAC |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)19-10-8-18(9-11-19)14-6-4-13(5-7-14)17-16(20)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3,(H,17,20) |
Clé InChI |
XJQFJJXADSDPMN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(cycloheptylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B399817.png)
![2-[2-(cyclooctylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B399818.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B399828.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B399830.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]pentanamide](/img/structure/B399832.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]hexanamide](/img/structure/B399833.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]butanamide](/img/structure/B399835.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B399836.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B399837.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-isopropoxybenzamide](/img/structure/B399838.png)
![2-(4-bromophenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B399839.png)
